3-Amino-5-methyl-hexan-2-one

Description

Fundamental Chemical Structure and Stereochemical Considerations in Research

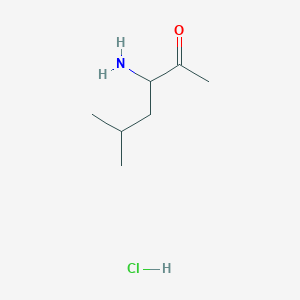

3-Amino-5-methyl-hexan-2-one is an organic compound with the molecular formula C₇H₁₅NO. nih.gov Its structure consists of a six-carbon hexane (B92381) chain with a ketone functional group at the second carbon (C2) and an amino group at the third carbon (C3). nih.gov A methyl group is attached to the fifth carbon (C5), completing the branched alkyl structure. nih.gov

A critical feature of this molecule is the presence of a chiral center at the C3 carbon. This carbon is bonded to four different groups: an amino group, a methylcarbonyl group, an isobutyl group, and a hydrogen atom. Consequently, the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (S)-3-Amino-5-methyl-hexan-2-one and (R)-3-Amino-5-methyl-hexan-2-one.

This stereochemistry is of significant interest in research because the spatial arrangement of atoms can lead to different biological activities. The specific stereochemistry of related chiral molecules is known to be crucial for their interaction with biological systems, such as enzymes and receptors. cymitquimica.com Chiral β-amino ketones, the class to which this compound belongs, are recognized as highly important building blocks for the synthesis of other valuable chiral molecules, including 1,3-amino alcohols and various bioactive natural products. beilstein-journals.org The development of methods for the asymmetric synthesis of β-amino ketones has therefore been extensively investigated. beilstein-journals.org

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-amino-5-methylhexan-2-one | nih.gov |

| Molecular Formula | C₇H₁₅NO | nih.gov |

| Molecular Weight | 129.20 g/mol | nih.gov |

| CAS Number | 40513-34-6 | nih.gov |

| Boiling Point | 174.2 °C at 760 mmHg | lookchem.com |

| Density | 0.887 g/cm³ | lookchem.com |

Historical Context and Evolution of Synthetic Research on 3-Amino-5-methyl-hexan-2-one Derivatives

The synthetic research history of 3-Amino-5-methyl-hexan-2-one is closely tied to its derivatives, particularly its use in the production of more complex pharmaceutical compounds. The evolution of synthetic methods for one such key derivative, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, illustrates the drive for greater efficiency and purity in chemical manufacturing.

Early synthetic routes for this derivative, often employing a Mannich reaction with 5-methyl-2-hexanone (B1664664), paraformaldehyde, and dimethylamine (B145610) hydrochloride, were functional but suffered from low efficiency. patsnap.comnih.govgoogle.com For instance, one documented method reported a yield of only 37.1%. google.com Such low yields are often unsuitable for industrial-scale production due to high costs and waste generation.

Subsequent research has focused on optimizing these synthetic pathways. This evolution has led to the development of new protocols with significantly improved outcomes. More recent synthetic methods have been disclosed that improve both selectivity and yield. google.com One advanced method involves a two-step process starting from 5-methyl-3-hexene-2-ketone, which undergoes an addition reaction followed by a reaction with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide using a Lewis acid catalyst. google.com This newer approach has successfully increased the yield to between 65% and 67% while achieving a purity of over 99%. google.com This progression highlights a common theme in synthetic chemistry: the refinement of reactions to be more efficient, selective, and suitable for large-scale applications. google.comgoogle.com

| Synthetic Method Aspect | Historical Method | Evolved Method | Source |

|---|---|---|---|

| Reactants | 5-methyl-2-hexanone, paraformaldehyde, dimethylamine hydrochloride | 5-methyl-3-hexene-2-ketone, organic silicon compound, N,N-dimethyl methylene ammonium iodide | google.com |

| Reported Yield | 37.1% | 65-67% | google.com |

| Reported Purity | >98% (GC) | >99% | patsnap.comgoogle.com |

| Key Advantage | Simpler one-pot reaction | Higher yield and selectivity | google.com |

Contemporary Significance of 3-Amino-5-methyl-hexan-2-one as a Chemical Intermediate

The primary significance of 3-Amino-5-methyl-hexan-2-one in contemporary research lies in its role as a versatile chemical intermediate. lookchem.com An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction.

The most prominent application is the use of its derivative, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, as a key intermediate in the industrial synthesis of Tetrabenazine. patsnap.comgoogle.comslnpharmachem.com Tetrabenazine is a pharmaceutical agent used for the treatment of hyperkinetic movement disorders. The synthesis involves the condensation of the intermediate with 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride. nih.govgoogle.com

Beyond this specific application, the molecular framework of 3-Amino-5-methyl-hexan-2-one is valuable in broader synthetic contexts. The class of chiral β-amino ketones is fundamental for creating a variety of other synthetically useful molecules. beilstein-journals.org Furthermore, derivatives of the parent compound are commercially available as research chemicals. For example, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is supplied as a leucine (B10760876) derivative, indicating the utility of this chemical scaffold for constructing new molecules for scientific investigation. medchemexpress.com Its role as a reagent and building block in the synthesis of diverse organic compounds solidifies its importance in modern organic and medicinal chemistry. lookchem.com

Structure

3D Structure of Parent

Properties

CAS No. |

5440-24-4 |

|---|---|

Molecular Formula |

C7H16ClNO |

Molecular Weight |

165.66 g/mol |

IUPAC Name |

3-amino-5-methylhexan-2-one;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)4-7(8)6(3)9;/h5,7H,4,8H2,1-3H3;1H |

InChI Key |

SUACQQMTWXXZEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Methyl Hexan 2 One and Its Analogues

Established and Innovative Chemical Synthesis Routes

The construction of the 3-amino-5-methyl-hexan-2-one backbone can be achieved through several established and innovative synthetic routes. These methods include the direct introduction of the amino group via reductive amination, the formation of the aminomethyl group through Mannich-type reactions, and the use of silicon-based reagents to form key intermediates. Furthermore, advanced stereoselective methods have been employed to control the chirality of the molecule, which is often crucial for its intended application.

Reductive Amination Strategies for Ketone Conversion

Reductive amination is a cornerstone of amine synthesis, providing a direct method for converting ketones into amines. organic-chemistry.orgwhiterose.ac.uk This process involves the reaction of a ketone with an amine source, typically ammonia for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. whiterose.ac.uk

For the synthesis of 3-amino-5-methyl-hexan-2-one, the precursor would be the corresponding β-diketone, 5-methylhexane-2,3-dione, or a related compound where one carbonyl is masked. A more common strategy involves starting with a precursor that can be converted to the target, as direct reductive amination of a simple ketone like 5-methyl-hexan-2-one would yield 5-methylhexan-2-amine. sigmaaldrich.com However, the general principles of reductive amination are central to many amine syntheses. Various reducing agents can be employed, from common hydrides to catalytic hydrogenation. organic-chemistry.org

Modern approaches have focused on developing milder and more selective conditions. For example, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol as a hydrogen source. organic-chemistry.org Similarly, amorphous Cobalt particles have been used with H2 and aqueous ammonia under relatively mild conditions. organic-chemistry.org

| Method | Reducing Agent | Amine Source | Catalyst | Conditions |

| Catalytic Hydrogenation | H₂ | Ammonia | Co particles | 80 °C, 1-10 bar |

| Transfer Hydrogenation | Isopropanol | Various amines | Nickel nanoparticles | 76 °C |

| Hydride Reduction | Sodium borohydride | Various amines | Acid activator (e.g., Boric acid) | Solvent-free |

| Hydrosilylation | Phenylsilane | Anilines | Dibutyltin dichloride | - |

Mannich-Type Reactions in the Formation of Aminoketones

The Mannich reaction is a powerful three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgresearchgate.net The reaction typically combines a primary or secondary amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound (such as a ketone). wikipedia.orgoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov

This methodology is directly applicable to the synthesis of analogues of 3-amino-5-methyl-hexan-2-one. A notable example is the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, an intermediate for the pharmaceutical tetrabenazine. google.com In this process, 5-methyl-2-hexanone (B1664664) is reacted with a pre-formed N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide (Eschenmoser's salt) in the presence of a Lewis acid catalyst. google.com The reaction proceeds through the enol or enolate form of the ketone attacking the iminium ion, leading to the formation of the desired β-amino ketone. wikipedia.org Various Lewis acids can catalyze this transformation, with reaction conditions being optimized for yield and purity. google.com

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent |

| Anhydrous zinc chloride | 7 | 80 | 5 | Toluene |

| Anhydrous zinc chloride | 5 | 90 | 3 | Toluene |

| Stannic chloride | 6 | 110 | 2 | Toluene |

Hydrosilylation Approaches to Key Intermediates

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. While not a direct method for synthesizing the final amino ketone, it can be a crucial step in preparing key intermediates. A relevant strategy involves the conjugate addition of a silyl hydride to an α,β-unsaturated ketone, which can then be further functionalized.

In a synthetic route towards an intermediate for 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, a copper-triphenylphosphine hydride complex is used as a catalyst. google.com This catalyst facilitates the addition reaction of an organic silicon compound to 5-methyl-3-hexene-2-ketone. google.com This step effectively saturates the double bond and installs the necessary carbon skeleton, which is then carried forward to the Mannich reaction to introduce the aminomethyl group. google.com This approach highlights the versatility of silicon-based reagents in modern organic synthesis for creating complex molecular architectures.

Stereoselective Synthesis of 3-Amino-5-methyl-hexan-2-one and its Chiral Derivatives

The synthesis of specific stereoisomers of 3-amino-5-methyl-hexan-2-one requires advanced asymmetric synthesis techniques. The control of stereochemistry at the C3 position is critical, and this is often achieved by using chiral catalysts or auxiliaries to influence the facial selectivity of a key reaction. Two powerful methods in this domain are Asymmetric Dihydroxylation and Asymmetric Epoxidation, which can create chiral intermediates from simple achiral alkenes.

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. alfa-chemistry.comnih.gov The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. chemeurope.comwikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, ligand, and oxidant, simplifying the experimental procedure. chemeurope.comorganic-chemistry.org

A potential stereoselective route to 3-amino-5-methyl-hexan-2-one could begin with an alkene such as 5-methyl-hex-2-ene.

Asymmetric Dihydroxylation: Treatment of the alkene with AD-mix-β (using the (DHQD)₂-PHAL ligand) or AD-mix-α (using the (DHQ)₂-PHAL ligand) would yield the corresponding chiral (2R,3S)-diol or (2S,3R)-diol, respectively. wikipedia.org

Functional Group Manipulation: The resulting chiral diol can then be converted to the target compound. This would involve selective protection of one hydroxyl group, conversion of the other hydroxyl into a good leaving group (e.g., a tosylate or mesylate), displacement with an azide ion (SN2 reaction), reduction of the azide to an amine, and finally, oxidation of the remaining secondary alcohol to a ketone and deprotection.

| Reagent | Chiral Ligand | Resulting Diol Stereochemistry from (E)-alkene |

| AD-mix-β | (DHQD)₂PHAL | (R,R) |

| AD-mix-α | (DHQ)₂PHAL | (S,S) |

The Shi Asymmetric Epoxidation (AE) provides a powerful metal-free method for the enantioselective epoxidation of alkenes, particularly trans-disubstituted and trisubstituted olefins. wikipedia.org The reaction utilizes a chiral ketone catalyst derived from D-fructose, with potassium peroxymonosulfate (Oxone) serving as the primary oxidant. wikipedia.orgorganic-chemistry.org The reaction is thought to proceed through a chiral dioxirane intermediate generated in situ. wikipedia.orgorganic-chemistry.org

This method can be applied to create a chiral epoxide intermediate, which is a versatile precursor for the synthesis of chiral 3-amino-5-methyl-hexan-2-one.

Asymmetric Epoxidation: An appropriate alkene precursor, such as (E)-5-methyl-hex-2-ene, can be subjected to Shi epoxidation conditions. Using the catalyst derived from D-fructose, the reaction would produce a chiral epoxide with high enantiomeric excess. sigmaaldrich.comharvard.edu

Regioselective Ring-Opening: The resulting epoxide can undergo regioselective ring-opening at the C3 position with a nitrogen nucleophile, such as sodium azide or ammonia.

Functional Group Transformation: The resulting β-azido alcohol or β-amino alcohol can then be converted to the final product by reduction of the azide (if used) and oxidation of the secondary alcohol to the ketone. The stereochemistry established in the epoxidation step is thus transferred to the final amino ketone product.

| Catalyst | Oxidant | pH | Key Features |

| Fructose-derived ketone | Oxone (KHSO₅) | ~10.5 | Metal-free, effective for trans- and trisubstituted alkenes. |

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of β-amino ketones, such as 3-Amino-5-methyl-hexan-2-one, can be effectively achieved using chiral auxiliaries. These temporary stereogenic units guide the formation of new chiral centers with high diastereoselectivity. wikipedia.orgyork.ac.uk A prominent strategy involves the use of Evans-type oxazolidinone auxiliaries, which are widely employed in the stereoselective synthesis of various chiral compounds. nih.govresearchgate.net

In a typical approach, a chiral oxazolidinone is acylated with a carboxylic acid derivative that will form the backbone of the target molecule. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation or conjugate addition reactions. For the synthesis of analogues of 3-Amino-5-methyl-hexan-2-one, this methodology has been applied in the preparation of key intermediates for pharmacologically active compounds like (S)-(+)-Pregabalin. nih.govresearchgate.net In such syntheses, an Evans enolate is subjected to asymmetric alkylation, which establishes the required chirality. nih.govresearchgate.net

The general steps for a chiral auxiliary-mediated synthesis of a β-amino ketone are outlined below:

Acylation: The chiral auxiliary, for instance, an Evans oxazolidinone, is acylated with an appropriate acyl halide.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to generate a stereochemically defined enolate.

Diastereoselective Reaction: The enolate reacts with an electrophile. In the context of 3-Amino-5-methyl-hexan-2-one synthesis, this would involve the introduction of the isobutyl group and the amino functionality precursor.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions to yield the desired chiral β-amino ketone, and the auxiliary can often be recovered and reused. york.ac.uk

This method offers high levels of stereocontrol, and the resulting diastereomers can typically be separated using standard purification techniques like chromatography or crystallization. ankara.edu.tr

Development of Novel Catalytic Systems for 3-Amino-5-methyl-hexan-2-one Preparation

The development of catalytic systems for the synthesis of β-amino ketones is a significant area of research, aiming for more efficient and environmentally benign processes. Both metal-catalyzed and organocatalytic approaches have shown promise.

Metal-Catalyzed Transformations

Various transition metals have been utilized to catalyze the synthesis of β-amino ketones and their derivatives. These methods often involve reactions such as asymmetric hydrogenation or conjugate addition.

Rhodium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral β-amino ketones from β-keto enamides and β-branched enamides. rsc.orgrsc.orgthieme-connect.de For instance, rhodium complexes with chiral bisphosphine ligands, such as DuanPhos and SDP, have demonstrated high enantioselectivity in the hydrogenation of the C=C double bond of enamide precursors to yield the corresponding β-amino ketones. rsc.orgthieme-connect.de This approach is characterized by high conversions and excellent enantioselectivities under mild reaction conditions. thieme-connect.de

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for β-Amino Ketone Synthesis

| Catalyst Precursor | Ligand | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | β-Keto-γ-acetal enamide | α-Acetal-β'-amino ketone | Up to 93% | rsc.org |

| [Rh(COD)₂]BF₄ | QuinoxP* | β-Keto-γ-acetal enamide | α-Acetal-β'-amino ketone | Up to 99% | rsc.org |

| [Rh(cod)DuanPhos]BF₄ | DuanPhos | β-Amino Ketone Precursor | β-Amino Ketone | High | thieme-connect.de |

Copper and Palladium-catalyzed reactions also provide routes to β-amino compounds. Copper-catalyzed conjugate addition of amines to α,β-unsaturated ketones is a well-established method. organic-chemistry.org Palladium-catalyzed processes have been developed for the synthesis of β-amido ketones through the conjugate addition of carbamate nucleophiles to enones. organic-chemistry.org These methods offer good yields and regioselectivity under mild conditions. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. illinois.edu For the preparation of β-amino ketones, the proline-catalyzed Mannich reaction is a particularly relevant and widely studied approach. illinois.edu20.210.105wisc.edunih.gov

This reaction typically involves the three-component condensation of a ketone, an aldehyde, and an amine, catalyzed by proline. 20.210.105 Proline facilitates the reaction by forming a nucleophilic enamine intermediate with the ketone, which then attacks the imine generated in situ from the aldehyde and amine. illinois.edu

A significant example analogous to the synthesis of 3-Amino-5-methyl-hexan-2-one is the proline-catalyzed Mannich reaction of isovaleraldehyde N-Boc-imine with acetaldehyde. 20.210.105 Isovaleraldehyde possesses the same isobutyl group as the target molecule. This reaction yields the corresponding β-amino aldehyde with very high enantioselectivity. 20.210.105 By extension, a similar reaction using acetone as the nucleophile would directly lead to the 3-Amino-5-methyl-hexan-2-one backbone.

Table 2: Proline-Catalyzed Mannich Reaction of Acetaldehyde with N-Boc-Imines

| Imine Substrate | Product | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|---|

| Aromatic imines | β-Amino aldehydes | 40-58 | >98:2 | 20.210.105 |

| Fural-derived imine | β-Amino aldehyde | Moderate | Excellent | 20.210.105 |

The proline-catalyzed Mannich reaction is valued for its operational simplicity, use of a readily available and inexpensive catalyst, and its ability to generate products with high stereoselectivity. illinois.edu20.210.105

Derivatization and Functionalization Studies of 3-Amino-5-methyl-hexan-2-one

The presence of both an amino group and a ketone moiety makes 3-Amino-5-methyl-hexan-2-one a versatile building block for further chemical transformations.

Modifications at the Amino Group

The primary amino group of 3-Amino-5-methyl-hexan-2-one can undergo a variety of common transformations.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a standard method for protecting the amino group or for introducing specific functionalities.

Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reductive amination. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation. wikipedia.org

Transformations at the Ketone Moiety

The ketone functionality offers several avenues for derivatization and functionalization.

Reduction to an Amino Alcohol: The carbonyl group can be reduced to a hydroxyl group to form the corresponding 3-amino-5-methyl-hexan-2-ol. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation. thieme-connect.de The resulting amino alcohol is a valuable chiral building block.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. organic-chemistry.orglibretexts.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com This involves the reaction of the ketone with a phosphonium ylide, which replaces the carbonyl oxygen with a carbon-carbon double bond. organic-chemistry.orglibretexts.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide range of substituents at the 2-position.

Synthesis of Heterocycles: β-Amino ketones are valuable precursors for the synthesis of various heterocyclic compounds.

Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazoles through a condensation-cyclization sequence. nih.govresearchgate.netrsc.orgbeilstein-journals.orgbeilstein-journals.org

Pyrimidines: Condensation with amidines can be used to construct pyrimidine rings. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Amino-5-methyl-hexan-2-one |

| (S)-(+)-Pregabalin |

| Evans-type oxazolidinone |

| Lithium diisopropylamide (LDA) |

| DuanPhos |

| (R)-SDP |

| [Rh(COD)₂]BF₄ |

| (R,R)-Me-DuPhos |

| QuinoxP* |

| Proline |

| Isovaleraldehyde N-Boc-imine |

| Acetaldehyde |

| 3-(tert-Butoxycarbonylamino)-5-methylhexanal |

| Sodium borohydride |

| 3-Amino-5-methyl-hexan-2-ol |

| Hydrazine |

| Pyrazole |

| Amidine |

Synthesis of Leucine (B10760876) Derivatives and Related Structures

The synthesis of α-amino ketones derived from the amino acid leucine provides a valuable pathway to chiral building blocks for various applications. One notable method involves the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, to control the reactivity of organometallic reagents.

A key strategy for synthesizing new α-amino ketones from leucine begins with the corresponding N-protected amino acid. This approach allows for the selective formation of a ketone from a carboxylic acid derivative without the common side reaction of over-addition to form a tertiary alcohol. The stereochemical integrity of the original amino acid is typically preserved throughout this process.

The general synthetic route involves the reaction of an organometallic reagent with an N-protected leucine N-methoxy-N-methylamide. This reaction proceeds to form a stable tetrahedral intermediate which, upon acidic workup, collapses to the desired α-amino ketone. The stereoselectivity of subsequent reduction of these α-amino ketones has also been a subject of study, leading to the formation of corresponding α-amino alcohols. rsc.org The stereochemistry of these resulting alcohols can be confirmed by their transformation into oxazolidinones. rsc.org

Another approach to leucine-derived ketones involves the synthesis of symmetrical di-leucine-containing ketones. These compounds can be synthesized from di-amino acetone. researchgate.net For instance, a di-leucine ketone derivative can be prepared where the N-termini are capped with a hydrophobic carboxybenzoyl group. researchgate.net A related compound with a t-butoxycarbonyl protecting group has also been synthesized. researchgate.net Acid deprotection of this derivative yields a di-free amino compound which can then be further modified, for example, by alkylation with biotin. researchgate.net

Detailed research findings on the synthesis of α-amino ketones from leucine are presented in the following table, which summarizes the key steps and intermediates.

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | N-protected Leucine | SOCl₂, DMF (cat.), CH₂Cl₂ | N-protected Leucyl chloride | rsc.org |

| 2 | N-protected Leucyl chloride | HN(OMe)Me·HCl, Pyridine, CH₂Cl₂ | N-protected Leucine N-methoxy-N-methylamide (Weinreb amide) | rsc.org |

| 3 | N-protected Leucine N-methoxy-N-methylamide | Organometallic reagent (e.g., R-MgBr or R-Li) | α-Amino ketone | rsc.org |

Furthermore, the synthesis of analogues such as symmetrical di-leucine-containing ketones has been explored, as detailed below.

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Di-amino acetone | HATU, collidine in N,N-dimethylformamide | Di-leucine ketone derivatives | researchgate.net |

| t-butoxycarbonyl protected di-leucine ketone | 50% trifluoroacetic acid in CH₂Cl₂ | Di-free amino derivative | researchgate.net |

| Di-free amino derivative | biotin-p-nitrophenyl-ester, N,N-diisopropylethylamine in N,N-dimethylformamide | Biotinylated di-leucine ketone | researchgate.net |

These synthetic methodologies highlight the versatility of leucine as a starting material for the preparation of various ketone-containing structures.

Mechanistic Investigations of Reactions Involving 3 Amino 5 Methyl Hexan 2 One and Its Precursors

Elucidation of Reaction Pathways in Aminoketone Formation

The formation of β-aminoketones can proceed through several reaction pathways, with the Mannich reaction being the most prominent. rsc.orgresearchgate.net This reaction typically involves the condensation of an enolizable ketone, a non-enolizable aldehyde, and a primary or secondary amine. buchler-gmbh.com Alternative routes include the aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated ketone, and copper-catalyzed electrophilic amination of cyclopropanols. rsc.orgnih.gov

A novel sequential transformation has been developed that involves the nucleophilic substitution at the carbonyl group of an amide by a vinyl nucleophile, followed by a Michael reaction to yield β-aminoketones. acs.org This process offers an efficient route using stable and readily available amides as starting materials. acs.org

The Mannich reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.org The reaction initiates with the formation of an iminium ion from the amine and a non-enolizable aldehyde, such as formaldehyde. libretexts.orgorganicchemistrytutor.com This iminium ion then acts as an electrophile. The ketone, which can tautomerize to its enol form, serves as the nucleophile and attacks the iminium ion, leading to the formation of the β-aminoketone, also known as a Mannich base. buchler-gmbh.comlibretexts.org

The reactivity of the components is a key factor. Aldehydes are generally more electrophilic and therefore more reactive towards nucleophiles than ketones. organicchemistrytutor.com In a typical Mannich reaction, the amine will preferentially react with the more electrophilic aldehyde to form the iminium ion. organicchemistrytutor.com

In an alternative "umpolung" (polarity reversal) strategy, the α-position of amides can be rendered electrophilic. This allows for a broad range of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, to be used for the synthesis of α-functionalized amides, which can be precursors to aminoketones. organic-chemistry.org Another umpolung approach involves the copper-catalyzed electrophilic amination of cyclopropanols, where an O-benzoyl-N,N-dialkylhydroxylamine acts as the nitrogen source. nih.gov This method provides a complementary strategy to the traditional nucleophilic conjugate addition and Mannich reactions. nih.gov

The nucleophilicity of the amine and the electrophilicity of the carbonyl compound and the resulting iminium ion are central to the reaction mechanism. Studies have explored how different catalysts and reaction conditions can modulate this reactivity to improve yields and selectivity. rsc.orgrsc.org

The primary intermediate in the Mannich reaction is the electrophilic iminium ion, formed from the amine and the aldehyde. libretexts.orgorganicchemistrytutor.com The enol or enolate form of the ketone is another crucial intermediate that acts as the nucleophile. libretexts.org In some cases, particularly with α-chloroglycine esters, a thiourea (B124793) catalyst can abstract a chloride ion to form a thiourea-bound acyliminium/chloride intermediate. nih.gov

Computational and experimental studies have been employed to investigate the transition states of these reactions. orientjchem.org For the asymmetric Mannich reaction catalyzed by (S)-proline, a proposed transition state involves the lining up of the imine and the enamine (formed from proline and the aldehyde) for a facial attack that dictates the stereoselectivity. libretexts.org Steric repulsion between substituents on the reactants in the transition state is a key factor in determining the stereochemical outcome. ru.nl

In a copper-catalyzed electrophilic amination of cyclopropanols, a proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.gov Key intermediates in this cycle include a Cu(III) complex formed by the oxidation of the Cu(I) catalyst, which then coordinates with the cyclopropanol. nih.gov This is followed by β-carbon elimination to open the cyclopropane (B1198618) ring, forming a Cu(III) homoenolate intermediate. nih.gov Reductive elimination from this intermediate forms the C-N bond and regenerates the Cu(I) catalyst. nih.gov

A plausible reaction pathway for the synthesis of chiral β-aminoketone derivatives using a chiral Zn(II)–salen complex involves the activation of the aldehyde by protonation and the aniline (B41778) by the Lewis acidic site of the catalyst. rsc.org The activated aldehyde is then dehydrated by the nucleophilic aniline to form an iminium intermediate. rsc.org

Stereochemical Mechanism and Control in Asymmetric Syntheses

The asymmetric Mannich reaction is a powerful method for the enantioselective and diastereoselective synthesis of chiral nitrogen-containing molecules. buchler-gmbh.com Achieving stereochemical control is paramount, as the newly formed carbon-carbon bond can create two prochiral centers, leading to the possibility of two diastereomeric pairs of enantiomers. libretexts.org

Significant progress has been made in developing asymmetric Mannich reactions using chiral catalysts, which can be broadly categorized as Lewis acid catalysts and organocatalysts. numberanalytics.com Chiral organocatalysts, such as those derived from natural products like Cinchona alkaloids and proline, have proven to be particularly effective. buchler-gmbh.comlibretexts.org These catalysts can operate through mechanisms like hydrogen bonding and enamine formation to control the stereochemical outcome. numberanalytics.com

For instance, (S)-proline can catalyze the asymmetric Mannich reaction between an aldehyde and an imine. libretexts.org Proline reacts with the aldehyde to form a chiral enamine. The stereoselectivity arises from the specific facial attack of the enamine on the imine, which is directed by the catalyst to favor the formation of one enantiomer over the other. libretexts.org The steric hindrance between the substituents on the enamine and the imine in the transition state plays a crucial role in this stereocontrol. libretexts.org

Thiourea-based Cinchona alkaloid derivatives are another class of highly successful organocatalysts for asymmetric Mannich reactions, often leading to high yields and excellent stereoselectivities. buchler-gmbh.com A proposed mechanism for a urea-type organocatalyst involves the formation of a complex with the N-Boc imine, followed by the activation of the maleimide (B117702) hydrogen, which then acts as a nucleophile. oup.com

In the context of 3-Amino-5-methyl-hexan-2-one, its stereochemistry is defined at the 3-position. The (3S)-enantiomer is often a target in synthetic efforts. The racemic nature of many synthetic preparations indicates the presence of equal amounts of both enantiomers. smolecule.com

The following table summarizes selected asymmetric Mannich reactions and the observed stereoselectivities:

| Catalyst | Reactants | Product Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| (S)-Proline | Propionaldehyde, ethyl glyoxylate-derived imine | β-Amino ester | 3:1 | >99% (S,S) | libretexts.org |

| (S)-Proline | Pentanal, ethyl glyoxylate-derived imine | β-Amino ester | 19:1 | >99% (S,S) | libretexts.org |

| Quinine-derived urea-type organocatalyst | α-Aminomaleimides, N-Boc imines | Mannich adducts | Not specified | High | oup.com |

| L-Proline | Acetone, p-nitrobenzaldehyde, p-anisidine | β-Aminoketone | Not specified | 94% | ru.nl |

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms of β-aminoketone formation and helps in optimizing reaction conditions. tandfonline.comtandfonline.com Kinetic investigations of the Mannich reaction have been carried out, often using techniques like UV-vis spectrophotometry to monitor the reaction progress. tandfonline.comtandfonline.com

The effect of temperature on the reaction rate generally follows the Arrhenius equation, with higher temperatures leading to increased reaction rates. tandfonline.com From temperature-dependent studies, activation parameters such as the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Eyring equation. tandfonline.comresearchgate.net

The solvent can also have a significant impact on the reaction rate, which can be explained by the differential solvation of the starting materials and the transition state. researchgate.net For instance, studies have compared reaction rates in different solvent mixtures, such as methanol/water and ethanol/water. researchgate.net

The concepts of kinetic versus thermodynamic control are also relevant. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, a strong, bulky base at low temperature favors the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperature allows for equilibration to the more stable, more substituted (thermodynamic) enolate. masterorganicchemistry.com

The following table presents activation parameters for a specific Mannich reaction:

| Parameter | Value | Units | Conditions | Reference |

| Energy of Activation (Ea) | Varies with catalyst | kJ/mol | Mixture of ethanol/water | tandfonline.comtandfonline.com |

| Enthalpy of Activation (ΔH‡) | Varies with catalyst | kJ/mol | Mixture of ethanol/water | tandfonline.comtandfonline.com |

| Entropy of Activation (ΔS‡) | Varies with catalyst | J/(mol·K) | Mixture of ethanol/water | tandfonline.comtandfonline.com |

| Gibbs Free Energy of Activation (ΔG‡) | Varies with catalyst | kJ/mol | Mixture of ethanol/water | tandfonline.comtandfonline.com |

It has also been noted that reactions conducted in micro-droplets under electrospray conditions can exhibit significant rate enhancements compared to bulk reactions, which is attributed to an increase in reaction kinetics and a shift in thermodynamics within the micro-droplet environment. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Amino 5 Methyl Hexan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Amino-5-methyl-hexan-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton, confirming the connectivity of atoms and the compound's identity. The structures of novel compounds are routinely confirmed using ¹H, ¹³C, and other NMR techniques. mdpi.comsemanticscholar.org

3-Amino-5-methyl-hexan-2-one, as a β-amino ketone, has the potential to exist in a tautomeric equilibrium with its enamine or enol forms. Prototropic tautomerism involves the migration of a proton, and in this case, could establish an equilibrium between the keto-amine form and the enol-imine or enaminone forms. nih.gov The study of tautomeric equilibria is critical as the dominant form can be influenced by factors such as the solvent, temperature, and substituent effects. nih.govscirp.orgaip.org

NMR spectroscopy is a powerful method for analyzing such equilibria in solution. nih.govscirp.org If multiple tautomers coexist, separate sets of NMR signals will be observed for each form. The relative integration of these signals allows for the quantification of the equilibrium composition. For example, studies on related β-ketoamides show that the keto and enol forms can be distinguished and quantified based on their unique chemical shifts. scirp.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for Keto-Amine and Enol-Imine Tautomers of 3-Amino-5-methyl-hexan-2-one in CDCl₃ This table is illustrative and presents expected chemical shift ranges based on known data for similar functional groups.

| Atom Position | Keto-Amine Tautomer (¹H δ ppm) | Keto-Amine Tautomer (¹³C δ ppm) | Enol-Imine Tautomer (¹H δ ppm) | Enol-Imine Tautomer (¹³C δ ppm) |

|---|---|---|---|---|

| C1-H₃ | ~2.15 (s) | ~28.0 | ~1.90 (s) | ~19.0 |

| C2 (C=O) | - | ~210.0 | - | ~170.0 (C-OH) |

| C3-H | ~3.50 (t) | ~65.0 | - | ~165.0 (C=N) |

| C4-H₂ | ~1.50 (m) | ~45.0 | ~2.10 (d) | ~38.0 |

| C5-H | ~1.80 (m) | ~25.0 | ~1.85 (m) | ~25.0 |

| C6-H₃ / C7-H₃ | ~0.90 (d) | ~22.5 | ~0.92 (d) | ~22.5 |

| NH₂ | ~1.70 (br s) | - | - | - |

| =NH | - | - | ~9.50 (br s) | - |

Since the carbon at position 3 (C3) in 3-Amino-5-methyl-hexan-2-one is a chiral center, the compound exists as a pair of enantiomers: (R)-3-Amino-5-methyl-hexan-2-one and (S)-3-Amino-5-methyl-hexan-2-one. nih.gov While standard NMR cannot distinguish between enantiomers, it is highly effective at differentiating diastereomers, which have different physical and spectral properties. semanticscholar.org

If diastereomers are synthesized, for example, during a reaction that creates a second chiral center, NMR can be used to determine the diastereomeric ratio by integrating the signals unique to each diastereomer. Furthermore, NMR is a primary tool for assessing the chemical purity of a sample. The presence of impurities, including residual solvents or starting materials, can be detected and quantified by the presence of extraneous peaks in the spectrum. The stereoisomers of related compounds, such as methyl dihydrojasmonates, have been successfully differentiated using advanced chromatographic and spectroscopic methods. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. bris.ac.uk MS is frequently employed to monitor the progress of chemical reactions and to identify the products formed. acs.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. mdpi.comacs.org For 3-Amino-5-methyl-hexan-2-one (C₇H₁₅NO), the exact mass is a precise value that distinguishes it from other compounds with the same nominal mass. The calculated monoisotopic mass of C₇H₁₅NO is 129.115364102 Da. nih.gov Experimental determination of a mass very close to this value by HRMS would unequivocally confirm the molecular formula of the synthesized product. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgacs.org The fragmentation pattern is like a fingerprint for the molecule, providing insights into its connectivity and functional groups.

The fragmentation of 3-Amino-5-methyl-hexan-2-one would likely proceed through characteristic pathways for aminoketones. Common fragmentation includes alpha-cleavage adjacent to the carbonyl group and cleavage near the amino group. The study of fragmentation patterns of structurally similar compounds, such as the amino acids leucine (B10760876) and isoleucine, provides a basis for predicting these pathways. rsc.org

Table 2: Predicted Major Fragment Ions for Protonated 3-Amino-5-methyl-hexan-2-one ([M+H]⁺, m/z 130.1) in Tandem MS This table is illustrative and based on general fragmentation rules for aminoketones.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 130.1 | 113.1 | NH₃ (Ammonia) | [M+H-NH₃]⁺ |

| 130.1 | 87.1 | CH₃C(O) (Acetyl radical) | [M-COCH₃]⁺ |

| 130.1 | 72.1 | C₄H₉ (Isobutyl radical) | [M-C₄H₉]⁺ |

| 130.1 | 44.1 | C₅H₁₀O (5-methyl-hexan-2-one) | [CH₃CHNH₂]⁺ |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)

To separate and quantify the enantiomers of a chiral compound like 3-Amino-5-methyl-hexan-2-one, chiral chromatography is the method of choice. acs.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose. researchgate.nethplc.eu

The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral environment of the CSP. This results in different retention times for the (R)- and (S)-enantiomers, allowing them to be separated as two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess (ee), a measure of chiral purity, can be accurately calculated. The optical purity of chiral intermediates in syntheses of related molecules is often determined by chiral HPLC. google.com For example, the enantiomeric excess of synthesized chiral hydroxy ketones related to 5-methyl-2-hexanone (B1664664) has been successfully determined using chiral separation techniques. researchgate.net

Table 3: Illustrative Chiral HPLC Data for the Resolution of 3-Amino-5-methyl-hexan-2-one Enantiomers This table presents a hypothetical example of a chiral separation.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) % |

|---|---|---|---|

| (R)-3-Amino-5-methyl-hexan-2-one | 10.5 | 97.5 | 95.0% |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the qualitative analysis of 3-Amino-5-methyl-hexan-2-one by identifying its constituent functional groups. These methods probe the vibrational motions of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. The combination of both techniques provides a comprehensive vibrational profile, as some molecular vibrations may be strong in Raman and weak or absent in IR, and vice-versa, according to the principles of molecular symmetry and selection rules.

In the analysis of 3-Amino-5-methyl-hexan-2-one, IR spectroscopy is particularly effective for detecting polar bonds. The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ketone group, which typically appears as a strong, sharp peak. The primary amine (-NH₂) group gives rise to several distinct vibrations: a symmetric and an asymmetric N-H stretching mode, typically seen as two separate peaks, and a characteristic scissoring (bending) vibration. The aliphatic isobutyl and methyl moieties of the molecule produce C-H stretching and bending vibrations.

Raman spectroscopy complements IR by being highly sensitive to non-polar bonds and symmetric vibrations. While the C=O stretch is also observable in Raman spectra, the C-C backbone and C-H stretching vibrations of the alkyl structure are often more pronounced. The combination of IR and Raman allows for an unambiguous characterization of the molecule's functional framework. researchgate.netrsc.org For instance, studies on structurally related amino compounds utilize these spectroscopic methods to confirm their synthesis and purity. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign vibrational modes precisely. researchgate.netrsc.org

Table 1: Characteristic Vibrational Frequencies for 3-Amino-5-methyl-hexan-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | 3400 - 3250 | Medium-Weak |

| Amine (-NH₂) | N-H Scissoring (bending) | 1650 - 1580 | 1650 - 1580 | Medium-Strong |

| Ketone (C=O) | C=O Stretch | 1720 - 1705 | 1720 - 1705 | Strong |

| Alkyl (C-H) | C-H Stretch (sp³ CH, CH₂, CH₃) | 2960 - 2850 | 2960 - 2850 | Strong |

Note: The values presented are typical ranges and can be influenced by the molecular environment, such as hydrogen bonding.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a chiral compound like 3-Amino-5-methyl-hexan-2-one, this technique is invaluable as it can unambiguously establish the absolute configuration (R or S) at its stereocenter, provided a suitable single crystal can be grown and analyzed. scielo.org.za

The process begins with the cultivation of a high-quality single crystal of 3-Amino-5-methyl-hexan-2-one, often through slow evaporation of a solvent from a purified sample. scirp.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique collection of scattered X-ray intensities, is meticulously recorded. researchgate.net Sophisticated software is used to process this data, solve the phase problem, and generate an electron density map of the molecule. scielo.org.zaresearchgate.net From this map, the positions of individual atoms can be determined with high precision, revealing detailed structural information such as bond lengths, bond angles, and torsional angles.

Furthermore, X-ray diffraction analysis elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net In the case of 3-Amino-5-methyl-hexan-2-one, hydrogen bonds involving the amine (-NH₂) group and the ketone (C=O) group would be of significant interest as they dictate the solid-state supramolecular architecture. nih.gov The final refined crystal structure provides definitive proof of the molecule's connectivity and stereochemistry.

Table 2: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₁₅NO |

| Formula Weight | The molar mass of the compound. | 129.20 g/mol |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal lattice. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell. | a = 9.0 Å, b = 22.6 Å, c = 9.8 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 116.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1787 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.150 g/cm³ |

Note: The data in this table are illustrative examples based on similar small organic molecules and are not the experimentally determined values for 3-Amino-5-methyl-hexan-2-one. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Amino 5 Methyl Hexan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

There are no published studies detailing the quantum chemical calculations of the electronic structure and energetics of 3-Amino-5-methyl-hexan-2-one. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's optimized geometry, total energy, and other electronic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. Without dedicated research, no data on the HOMO-LUMO gap or the specific atomic contributions to these orbitals for 3-Amino-5-methyl-hexan-2-one can be reported.

Charge Distribution and Reactivity Site Prediction

The prediction of reactivity sites through the analysis of charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, is a powerful feature of computational chemistry. This analysis identifies electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. No such analysis has been documented for 3-Amino-5-methyl-hexan-2-one.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of 3-Amino-5-methyl-hexan-2-one, particularly around its single bonds, suggests the existence of multiple conformers. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule. Furthermore, molecular dynamics simulations could provide a detailed picture of its dynamic behavior over time, including conformational changes and intermolecular interactions in different environments. This information is currently unavailable in the scientific literature.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. However, no in silico spectroscopic studies for 3-Amino-5-methyl-hexan-2-one have been reported.

Computational Investigations of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions at a molecular level is a key application of computational chemistry. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. Such investigations could elucidate how 3-Amino-5-methyl-hexan-2-one participates in chemical transformations. To date, no computational studies on the reaction mechanisms involving this compound have been published.

Research Applications of 3 Amino 5 Methyl Hexan 2 One As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 3-Amino-5-methyl-hexan-2-one serves as a crucial intermediate in the synthesis of other organic compounds, playing a key role in the formation of more elaborate molecules for various industries. The presence of both a nucleophilic amino group and an electrophilic ketone carbonyl group allows for a wide range of chemical transformations. These reactions include acylation of the amine, formation of imines, and subsequent cyclization reactions to generate new molecular frameworks.

In the pharmaceutical industry, 3-Amino-5-methyl-hexan-2-one is utilized as a key component in the synthesis of certain active pharmaceutical ingredients. Its structure is a valuable scaffold that can be elaborated into more complex molecules with potential therapeutic applications. For example, it serves as a starting material for the synthesis of complex heterocyclic intermediates. Through multi-step reaction sequences, the aminoketone backbone is transformed into substituted oxazole (B20620) and thiazolidinedione rings, which are prominent scaffolds in medicinal chemistry.

A key transformation involves the reaction of 3-Amino-5-methyl-hexan-2-one to form substituted oxazoles, such as 4-isobutyl-5-methyl-2-[2-(4-nitrophenoxy)ethyl]oxazole. This oxazole can be further modified, for instance, by reduction of the nitro group to an amine, yielding 4-[2-(4-Isobutyl-5-methyl-oxazol-2-yl)-ethoxy]-phenylamine. This amine can then be used to construct even more complex pharmaceutical intermediates, such as 5-{4-[2-(4-isobutyl-5-methyl-2-oxazolyl)ethoxy]benzyl}-2,4-thiazolidinedione, a molecule containing both oxazole and thiazolidinedione moieties.

The inherent chirality of 3-Amino-5-methyl-hexan-2-one, often derived from the natural amino acid L-leucine, makes it an important building block for stereoselective synthesis. The isobutyl group at the chiral center is a common motif in many biologically active molecules. The controlled synthesis of specific stereoisomers is critical in drug discovery, and using chiral building blocks like 3-Amino-5-methyl-hexan-2-one is a fundamental strategy to achieve this.

The utility of this chiral scaffold

Future Research Directions and Challenges in 3 Amino 5 Methyl Hexan 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of amines and amine-containing compounds is a cornerstone of the pharmaceutical and chemical industries. benthamdirect.comacs.org Traditional methods for producing β-amino ketones often rely on protocols that are not environmentally benign, utilizing harsh reagents and generating significant waste. thaiscience.info Future research must focus on developing green and sustainable synthetic routes to 3-Amino-5-methyl-hexan-2-one.

Key areas for exploration include:

Catalytic Reductive Amination: Moving beyond traditional stoichiometric reducing agents, research could explore catalytic reductive amination using molecular hydrogen or other green reducing agents. This approach, often highlighted in the green synthesis of pharmaceuticals, improves atom economy and reduces waste. acs.orggctlc.org

Biocatalysis: The use of enzymes, such as transaminases, could provide a highly selective and environmentally friendly route to chiral versions of 3-Amino-5-methyl-hexan-2-one. Biocatalysis operates under mild conditions (aqueous media, room temperature) and can offer excellent enantioselectivity. gctlc.org

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents instead of conventional volatile organic compounds (VOCs) would significantly reduce the environmental impact of the synthesis. researchgate.net

Energy Efficiency: The adoption of alternative energy sources like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

A comparative analysis of potential synthetic approaches is summarized in the table below.

| Method | Traditional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

| Reduction | Use of stoichiometric metal hydrides (e.g., NaBH4, LiAlH4) | Catalytic hydrogenation (e.g., H2, Pd/C) or transfer hydrogenation | Higher atom economy, safer reagents, less waste. |

| Solvent | Volatile organic solvents (e.g., Methanol, THF, Dichloromethane) | Water, ethanol, or solvent-free conditions | Reduced environmental impact, lower toxicity, improved safety. |

| Catalysis | Stoichiometric acid or base catalysts | Recyclable solid acid/base catalysts, enzymes (e.g., transaminases) | Catalyst reusability, milder reaction conditions, high selectivity. rsc.org |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication | Faster reaction rates, lower energy consumption. benthamdirect.com |

This table presents a generalized comparison for the synthesis of β-amino ketones, suggesting avenues for the specific synthesis of 3-Amino-5-methyl-hexan-2-one.

Exploration of Novel Reactivity and Unprecedented Mechanistic Pathways

The dual functionality of 3-Amino-5-methyl-hexan-2-one (an amino group and a keto group) makes it a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic compounds. rsc.org However, its specific reactivity profile remains largely unexplored.

Future research should investigate:

Intramolecular Reactions: Studies could explore conditions for intramolecular cyclization to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Derivatization: The amine and ketone moieties can be selectively modified to produce a library of new derivatives. The ketone could undergo reactions like aldol condensations or Wittig reactions, while the amine could be acylated, alkylated, or used in coupling reactions.

Mechanistic Studies: A significant challenge is the lack of understanding of the reaction mechanisms involving this specific substrate. Detailed mechanistic studies, potentially using computational chemistry and kinetic analysis, could reveal unprecedented pathways and allow for more rational reaction design. nih.gov This could involve exploring its behavior under radical conditions or photoredox catalysis to unlock novel transformations.

| Reaction Type | Potential Reactants | Potential Products | Research Goal |

| Intramolecular Cyclization | Acid or base catalyst | Substituted piperidones or other N-heterocycles | Access to novel heterocyclic scaffolds. |

| Amine Acylation | Acyl chlorides, anhydrides | N-acyl derivatives | Synthesis of functionalized amides. |

| Ketone Olefination | Phosphorus ylides (Wittig reagents) | Alkenyl amines | Creation of unsaturated amino compounds. |

| Pictet-Spengler Reaction | An aldehyde | Tetrahydro-β-carboline analogues | Synthesis of complex, biologically relevant scaffolds. |

This table outlines hypothetical reactions and research goals for exploring the novel reactivity of 3-Amino-5-methyl-hexan-2-one.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new reactions can be a time-consuming and resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) offer a powerful solution to accelerate this research. chemrxiv.orgunchainedlabs.com

For 3-Amino-5-methyl-hexan-2-one, these technologies could be applied to:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperatures in parallel to find the optimal conditions for its synthesis or subsequent transformations. chemrxiv.org This systematic approach can uncover effective conditions that might be missed in traditional, one-at-a-time experimentation. unchainedlabs.com

Library Synthesis: Automated synthesizers can be programmed to generate a library of derivatives of 3-Amino-5-methyl-hexan-2-one by reacting it with a diverse set of building blocks. This is particularly valuable for medicinal chemistry programs. acs.org

Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and help in the design of future experiments. chemrxiv.org

| Parameter Screened | Variables | Number of Experiments | Goal |

| Catalyst Screening | 12 different transition metal catalysts | 96 (in a microplate) | Identify the most active and selective catalyst for a coupling reaction. |

| Solvent Screening | 8 different green solvents | 96 (in a microplate) | Determine the optimal green solvent for yield and purity. |

| Base Screening | 10 different organic and inorganic bases | 96 (in a microplate) | Find the most effective base for a condensation reaction. |

This table provides a hypothetical example of a high-throughput screening setup to optimize a reaction involving 3-Amino-5-methyl-hexan-2-one.

Advanced Computational Design for New Reactions and Derivatives

Computational chemistry and machine learning are transforming chemical research by enabling in silico design and prediction. mit.edunih.gov These tools can significantly reduce the number of experiments required, saving time and resources.

Future computational studies on 3-Amino-5-methyl-hexan-2-one could include:

Predictive Modeling: Machine learning models can be trained on existing reaction data to predict the most likely product of a reaction involving 3-Amino-5-methyl-hexan-2-one under specific conditions. nih.gov

Retrosynthetic Analysis: Computer-assisted organic synthesis (CAOS) software can propose novel and efficient synthetic routes to the target molecule or its derivatives by working backward from the desired product. wikipedia.org

Derivative Design: Computational tools can be used to design new derivatives with specific desired properties (e.g., solubility, binding affinity to a biological target). By calculating properties like molecular electrostatic potential and conformational flexibility, researchers can prioritize the synthesis of the most promising candidates. rsc.orgresearchgate.net

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and provide deep insights into reaction mechanisms that are difficult to probe experimentally. rsc.org

| Computational Tool | Application for 3-Amino-5-methyl-hexan-2-one | Expected Outcome |

| Machine Learning | Predict reaction outcomes and yields for derivatization reactions. | Prioritization of high-yielding synthetic routes. medium.com |

| Retrosynthesis Software | Propose novel synthetic pathways to the core structure. | Identification of more efficient or sustainable syntheses. |

| Molecular Docking | Predict binding modes of derivatives to a target protein. | Design of potentially bioactive molecules. |

| Quantum Chemistry (DFT) | Calculate reaction energy profiles and transition states. | Understanding of reaction mechanisms and selectivity. |

This table illustrates how advanced computational tools could be applied to accelerate research on 3-Amino-5-methyl-hexan-2-one.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in green and efficient synthesis. nih.govorganic-chemistry.org Reactions like the Mannich and Ugi reactions are powerful MCRs that often involve amine and ketone functionalities. chemeurope.comnih.govbenthamdirect.com

Future research could focus on:

MCR-based Synthesis: Developing a novel MCR to synthesize 3-Amino-5-methyl-hexan-2-one directly. For example, a three-component Mannich-type reaction involving an appropriate enolizable ketone, an amine source, and an aldehyde could be explored under green conditions. researchgate.netresearchgate.net

Use as a Building Block in MCRs: 3-Amino-5-methyl-hexan-2-one itself could serve as a bifunctional building block in MCRs. For instance, it could participate in an Ugi-type reaction where the amine, the ketone (or its corresponding imine), an isocyanide, and a carboxylic acid combine to rapidly generate complex, peptide-like molecules. wikipedia.orgnih.gov This strategy allows for the rapid generation of molecular diversity from a single, functionalized core.

The applicability of MCRs represents a significant opportunity, as these reactions are known for their high atom economy, operational simplicity, and ability to construct complex molecules in a single step. researchgate.net Exploring these strategies for 3-Amino-5-methyl-hexan-2-one could prove to be a highly fruitful area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.